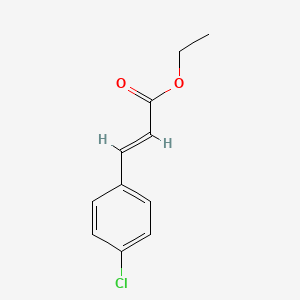

Ethyl 4-chlorocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFMMSRIDAQIB-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032094 | |

| Record name | Ethyl 4-chlorocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-52-0, 6048-06-2 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chlorocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Properties, Synthesis, and Applications

Abstract

Ethyl 4-chlorocinnamate is a substituted cinnamic acid ester of significant interest in synthetic organic chemistry. Valued as a versatile intermediate, it serves as a crucial building block for a range of higher-value molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its structure, featuring a reactive α,β-unsaturated ester system and a chlorinated aromatic ring, provides multiple sites for chemical modification. This guide provides a comprehensive overview of the fundamental properties, spectroscopic profile, primary synthesis methodologies, chemical reactivity, and key applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is systematically known as ethyl (E)-3-(4-chlorophenyl)prop-2-enoate. The molecule's identity is confirmed by its unique CAS registry numbers; both 24393-52-0 and 6048-06-2 are frequently used in literature and commercial sources to refer to the thermodynamically stable (E)-isomer.[1][2][3][4][5][6]

The core physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [7] |

| Synonyms | Ethyl p-chlorocinnamate, (E)-Ethyl 3-(4-chlorophenyl)acrylate | [1][8] |

| CAS Number | 24393-52-0 / 6048-06-2 | [2][4] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [2][7] |

| Molecular Weight | 210.66 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid/solid | [9] |

| Odor | Faint aromatic odor | [9] |

| Melting Point | 49-51 °C | [1][6] |

| Boiling Point | 136-137 °C @ 0.8 Torr 307.9 °C @ 760 mmHg | [1][5] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |

| Flash Point | ~130 - 152 °C | [5][9] |

| Solubility | Very slightly soluble in water (0.13 g/L, calculated) | [10] |

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure, including the stereochemistry of the alkene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons.

-

Predicted ¹H NMR (300 MHz, CDCl₃):

-

δ 7.68 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the carbonyl group.

-

δ 7.48 ppm (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.

-

δ 7.44 ppm (d, J = 8.5 Hz, 2H): Aromatic protons meta to the chlorine atom.

-

δ 6.31 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the aromatic ring.

-

δ 4.20 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl group.

-

δ 1.36 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.[11]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments within the molecule.

-

Predicted ¹³C NMR Shifts: Key signals include the ester carbonyl (~167 ppm), the vinylic carbons, the aromatic carbons (with distinct shifts for the chlorine-substituted carbon and others), and the ethyl group carbons.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

Characteristic Absorption Bands:

-

~1715-1730 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester.

-

~1630-1640 cm⁻¹: C=C stretch of the conjugated alkene.

-

~1590, 1490 cm⁻¹: C=C stretches within the aromatic ring.

-

~1170, 1250 cm⁻¹: C-O stretches of the ester group.

-

~980 cm⁻¹: Out-of-plane C-H bend confirming the trans (E) alkene.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

-

Expected Molecular Ion (M⁺): m/z = 210 and 212 in an approximate 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 165/167, and further fragmentation of the cinnamoyl cation.

Synthesis Methodologies

The synthesis of this compound can be achieved through several reliable and well-established organic reactions. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities.

Wittig Reaction

The Wittig reaction is a highly efficient and stereoselective method for forming the carbon-carbon double bond, yielding predominantly the (E)-isomer when a stabilized ylide is used.[14] The reaction involves the condensation of 4-chlorobenzaldehyde with a phosphorus ylide.

Detailed Protocol: Solvent-Free Wittig Reaction

This protocol is adapted from standard solvent-free Wittig procedures and offers advantages in terms of reduced waste and simplified setup ("green chemistry").[15][16]

-

Reagent Preparation: To a dry 5 mL conical vial equipped with a magnetic spin vane, add 4-chlorobenzaldehyde (1.0 eq).

-

Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) to the vial.

-

Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction is often exothermic and the mixture may liquefy before re-solidifying.

-

Extraction: Add hexanes (2-3 mL) to the vial and stir to dissolve the this compound product, leaving the solid triphenylphosphine oxide byproduct behind.

-

Isolation: Using a filter pipette, transfer the hexane solution to a clean, pre-weighed flask. Repeat the extraction with another portion of hexanes to ensure complete recovery.

-

Purification: Remove the hexanes from the combined extracts using a rotary evaporator or a gentle stream of nitrogen to yield the crude product.

-

Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or recrystallization.

Fischer-Speier Esterification

This acid-catalyzed method is ideal when starting from 4-chlorocinnamic acid. The reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[17][18]

Detailed Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-chlorocinnamic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq), which acts as both reactant and solvent.

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).[19]

-

Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, remove the excess ethanol via rotary evaporation.

-

Neutralization: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[17]

Claisen-Schmidt Condensation

This base-catalyzed condensation reaction occurs between an ester (ethyl acetate) and an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde).[20] It is a classic method for forming α,β-unsaturated carbonyl compounds.

Detailed Protocol: Claisen-Schmidt Condensation

-

Base Preparation: In a flask cooled in an ice bath, prepare a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: Slowly add ethyl acetate (1.0-1.2 eq) to the cooled sodium ethoxide solution to form the ester enolate.[21][22]

-

Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, dropwise to the enolate solution while maintaining the low temperature.

-

Reaction: Allow the mixture to stir at low temperature and then warm to room temperature over several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by pouring it into acidic water (e.g., dilute HCl).

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the resulting crude product by distillation under reduced pressure or column chromatography.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dominated by its two primary functional groups: the α,β-unsaturated ester and the chloro-substituted aromatic ring. This dual reactivity makes it a valuable precursor for a variety of more complex molecules.

-

Reactions at the Alkene Double Bond:

-

Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield ethyl 3-(4-chlorophenyl)propanoate. This reaction saturates the alkene without affecting the aromatic ring or the ester group under controlled conditions.

-

Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding epoxide, ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate, a valuable intermediate for further functionalization.

-

Dihalogenation: The alkene readily undergoes addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂) to produce the dihalogenated derivative.

-

-

Reactions at the Ester Group:

-

Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under either acidic (e.g., H₃O⁺) or basic (e.g., NaOH) conditions, followed by an acidic workup.

-

Amidation: Direct reaction with amines can form the corresponding amides, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, convert it to an acid chloride (e.g., with SOCl₂), and then react it with an amine.

-

Reduction: The ester can be reduced to the corresponding allylic alcohol, (E)-3-(4-chlorophenyl)prop-2-en-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from its pre-functionalized structure, which allows for efficient entry into more complex molecular scaffolds.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is a building block for molecules with potential anti-inflammatory and anti-allergy properties.[9] Cinnamic acid derivatives, in general, are explored for a wide range of biological activities, including antimicrobial and antifungal effects.[9] Studies on related 4-chlorocinnamic acid esters have shown potent antifungal activity, suggesting they may act as inhibitors of the enzyme 14α-demethylase, a key target in antifungal drug design.

-

Agrochemical Development: The compound is used as a precursor for agrochemicals, where the chlorinated aromatic motif is common in pesticides and herbicides. Its structure allows for the creation of derivatives with enhanced pest control performance.[9]

-

Organic Synthesis and Materials Science: In a broader context, it functions as a versatile reagent for research into the reactions of chlorinated aromatic esters and as a building block for functional aromatic polymers.[9]

Safety, Handling, and Storage Protocols

As a laboratory chemical, this compound requires careful handling to minimize risk to personnel. The following information is derived from standard safety data sheets (SDS).[7]

-

Hazard Identification (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[7]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.[7]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[7]

-

References

- ChemWhat. This compound CAS#: 6048-06-2. [Link]

- Shanghai Talent Chemical Co.,Ltd. This compound CAS 24393-52-0. [Link]

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- The Royal Society of Chemistry. Supplementary Information. [Link]

- Montclair State University. Solvent Free Wittig Reactions. [Link]

- LookChem. Cas 24393-52-0,this compound. [Link]

- OperaChem. Fischer Esterification-Typical Procedures. [Link]

- WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

- Chegg. Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. [Link]

- ASPIRE. SYNTHESIS OF CINNAMIC ACID ESTERS. [Link]

- Wikipedia. Claisen–Schmidt condensation. [Link]

- University of Massachusetts Amherst. A Solvent Free Wittig Reaction. [Link]

- PubChem. Ethyl Cinnamate. [Link]

- World Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- PubChem. 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester. [Link]

- University of Wisconsin-Madison Chemistry. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]

- YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

- BYJU'S. Claisen Condensation Mechanism. [Link]

- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

- NIST WebBook. Ethyl-4-chlorobenzoate. [Link]

- Chemsrc.com. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.. [Link]

- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]/23%3A_Condensations_and_Alpha_Carbon_Chemistry_of_Carbonyl_Compounds/23.07%3A_The_Claisen_Condensation_Reaction)

Sources

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 24393-52-0 [chemicalbook.com]

- 3. ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 6048-06-2 [chemnet.com]

- 4. This compound | 6048-06-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. aksci.com [aksci.com]

- 8. chemwhat.com [chemwhat.com]

- 9. talentchemicals.com [talentchemicals.com]

- 10. CAS # 6048-06-2, 4-Chlorocinnamic acid ethyl ester, Ethyl 3-(4-chlorophenyl)-2-propenoate, this compound, Ethyl p-chlorocinnamate - chemBlink [chemblink.com]

- 11. Solved Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl | Chegg.com [chegg.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. webassign.net [webassign.net]

- 15. www1.udel.edu [www1.udel.edu]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. aspire.apsu.edu [aspire.apsu.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 21. byjus.com [byjus.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Ethyl 4-chlorocinnamate chemical structure and analysis

An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of this compound (E4CC), a cinnamic acid ester of interest in pharmaceutical and chemical research. We will delve into its core chemical identity, outline a robust synthetic pathway, and detail a multi-faceted analytical framework designed to ensure structural integrity and purity. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this compound.

This compound is an α,β-unsaturated ester. The presence of a chlorine atom on the phenyl ring, a conjugated double bond, and an ester functional group defines its reactivity and spectroscopic characteristics. The primary isomer of interest is the (E)-isomer due to its thermodynamic stability.

Two CAS numbers are frequently associated with this compound: 24393-52-0 and 6048-06-2.[1][2] While both refer to this compound, it is crucial for researchers to consistently use one identifier within their documentation to maintain data integrity. For the purpose of this guide, we will reference both where applicable.

Caption: Chemical structure of (E)-Ethyl 4-chlorocinnamate.

A summary of its key physicochemical properties is presented below. These values are critical for designing synthetic workups, purification strategies (e.g., distillation, recrystallization), and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [3][4] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1][5] |

| Molecular Weight | 210.66 g/mol | [1][5] |

| CAS Number | 24393-52-0 or 6048-06-2 | [1][2] |

| Appearance | Pale-yellow to yellow-brown liquid or solid | [6][7] |

| Melting Point | 49-51 °C | [2][8] |

| Boiling Point | 136-137 °C @ 0.8 Torr; 307.9 °C @ 760 mmHg | [2][8][9] |

| Density | ~1.178 g/cm³ (Predicted) | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Synthesis Pathway: Fischer Esterification

While several methods exist for synthesizing cinnamic esters, including the Wittig and Heck reactions, a robust and scalable approach is the Fischer esterification of the parent carboxylic acid.[10] This method involves the acid-catalyzed reaction of 4-chlorocinnamic acid with ethanol.

The causality behind this choice is twofold: the starting materials are commercially available and relatively inexpensive, and the reaction conditions are straightforward to implement and monitor in a standard laboratory setting. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorocinnamic acid (1.0 eq).

-

Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both reactant and solvent.

-

Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final, high-purity product.

Comprehensive Analytical Framework

A self-validating analytical system is paramount for confirming the identity, structure, and purity of the synthesized compound. This involves a primary separation technique (chromatography) to assess purity, followed by spectroscopic methods to unequivocally confirm the chemical structure.

Caption: Integrated analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Protocol: Sample Preparation for NMR

-

Accurately weigh 5-10 mg of the purified E4CC sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300 or 500 MHz).

¹H NMR Data Interpretation The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).[11]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| c | ~6.40 | Doublet (d) | 1H | Ar-CH=CH -COO- |

| d | ~7.65 | Doublet (d) | 1H | Ar-CH =CH-COO- |

| e | ~7.40 | Doublet (d) | 2H | Aromatic protons ortho to -CH= |

| f | ~7.50 | Doublet (d) | 2H | Aromatic protons ortho to -Cl |

Causality: The triplet-quartet pattern for the ethyl group is classic for an isolated ethyl moiety. The large coupling constant (~16 Hz) between the vinylic protons (c and d) is characteristic of a trans (E) configuration. The aromatic protons appear as two distinct doublets due to the symmetrical para-substitution pattern.

¹³C NMR Data Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~61 | -O-C H₂-CH₃ |

| ~118 | Ar-CH=C H-COO- |

| ~128 | Aromatic C H (ortho to -CH=) |

| ~129 | Aromatic C H (ortho to -Cl) |

| ~134 | Aromatic C -Cl |

| ~136 | Aromatic C -CH= |

| ~145 | Ar-C H=CH-COO- |

| ~166 | C =O (Ester) |

Mass Spectrometry (MS)

MS provides the molecular weight and, through high-resolution analysis, the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating volatile impurities prior to mass analysis.[12]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of E4CC (~100 µg/mL) in a volatile solvent like ethyl acetate.

-

GC Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Data Interpretation The key diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 210 and M+2 at m/z 212, in an approximate 3:1 intensity ratio.

| m/z Value | Proposed Fragment |

| 212 | [M+2]⁺ (containing ³⁷Cl) |

| 210 | [M]⁺ (containing ³⁵Cl) |

| 181/183 | [M - C₂H₅]⁺ |

| 165/167 | [M - OC₂H₅]⁺ (loss of ethoxy radical) |

| 139/141 | [M - COOC₂H₅]⁺ |

| 103 | [C₈H₇]⁺ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol: Sample Preparation (ATR)

-

Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

If the sample is a liquid or oil, apply a thin film to the crystal.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation The IR spectrum should display characteristic absorption bands confirming the compound's structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic & Vinylic C-H |

| ~2980 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1250, ~1170 | C-O stretch | Ester C-O |

| ~830 | C-H bend | para-substituted aromatic ring |

| ~750 | C-Cl stretch | Aryl-Chloride |

Causality: The carbonyl (C=O) stretch appears at a lower wavenumber (~1715 cm⁻¹) than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond energy. This is a key piece of evidence for the α,β-unsaturated system.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[13]

Protocol: Purity Analysis by HPLC

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, e.g., 70:30 (v/v) Acetonitrile:Water. Filter and degas prior to use.

-

Sample Preparation: Prepare a stock solution of E4CC in the mobile phase at ~1 mg/mL. Dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a wavelength where the chromophore has high absorbance, e.g., 280 nm.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. The protocols and interpretive frameworks detailed in this guide provide a robust system for the synthesis, purification, and validation of this compound. By combining chromatographic separation with multiple spectroscopic methods (NMR, MS, IR), researchers can ensure the material used in their studies is of verifiable identity, structure, and purity, thereby upholding the principles of scientific integrity and reproducibility.

References

-

ChemWhat. (n.d.). This compound CAS#: 6048-06-2. ChemWhat. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2023). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. Chegg.com. Retrieved from [Link]

-

Chegg. (2024). For the Wittig reaction, analyze the NMR and IR spectra. Chegg.com. Retrieved from [Link]

-

Bartleby. (2024). 1H NMR signal assignment of this compound. Bartleby. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of this compound. Capot Chemical. Retrieved from [Link]

-

LookChem. (n.d.). Cas 24393-52-0, this compound. LookChem. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cinnamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cinnamate. Organic Syntheses Procedure. Retrieved from [Link]

-

Abbasi et al. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry. Retrieved from [Link]

-

CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum. CORE. Retrieved from [Link]

- Google Patents. (n.d.). CN105348101A - Preparation method of methyl p-chlorocinnamate. Google Patents.

-

ResearchGate. (2025). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum. ResearchGate. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. USDA. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST WebBook. Retrieved from [Link]

-

Chemsrc.com. (2021). This compound Price. Chemsrc. Retrieved from [Link]

-

SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. Retrieved from [Link]

-

ResearchGate. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 24393-52-0 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 6048-06-2 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cas 24393-52-0,this compound | lookchem [lookchem.com]

- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chegg.com [chegg.com]

- 12. 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | C11H11ClO2 | CID 201471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ethyl 4-chlorocinnamate via the Wittig Reaction

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination process is distinguished by its predictability and the precise placement of the carbon-carbon double bond.[3][4] This guide offers an in-depth technical exploration of the synthesis of Ethyl 4-chlorocinnamate, a valuable cinnamate ester, utilizing the Wittig reaction.

Cinnamic acid and its derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] this compound, in particular, serves as a key synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[7][8] Its structure is a versatile scaffold for further molecular elaboration. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a field-tested experimental protocol, and the critical insights necessary for the successful synthesis, purification, and characterization of this target molecule.

Core Principles: The Wittig Reaction Mechanism

The Wittig reaction proceeds via the interaction of a phosphorus ylide with an aldehyde or ketone. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]

Component 1: The Stabilized Ylide

The key reagent for this transformation is (carbethoxymethylene)triphenylphosphorane. This is classified as a "stabilized ylide." The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ethyl ester) adjacent to the negatively charged carbon.[10][11] This conjugation delocalizes the negative charge, making the ylide less reactive and more stable than its "unstabilized" alkyl-substituted counterparts. From a practical standpoint, this enhanced stability means the ylide is often commercially available, can be handled in air, and does not require strictly anhydrous or inert conditions for reaction.[12]

Component 2: The Aldehyde

The carbonyl partner in this synthesis is 4-chlorobenzaldehyde. The electron-withdrawing nature of the chlorine atom on the aromatic ring can slightly enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the ylide.

The Mechanistic Pathway

Modern mechanistic studies, particularly under lithium-salt-free conditions, support a concerted pathway for the reaction between a stabilized ylide and an aldehyde.[1][13]

-

[2+2] Cycloaddition: The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbonyl carbon, while the carbonyl oxygen simultaneously attacks the positively charged phosphorus atom. This occurs through a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[9][10]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses in a syn-cycloreversion process.[13]

-

Product Formation: This fragmentation yields the desired alkene, this compound, and the thermodynamically very stable byproduct, triphenylphosphine oxide.

The use of a stabilized ylide is crucial for stereochemical control. The reaction is reversible at the oxaphosphetane stage, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the predominant formation of the (E)-alkene (trans-isomer).[1][10]

Caption: The Wittig reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and straightforward purification based on the distinct physical properties of the product and byproduct. A solvent-free approach is often viable, highlighting a green chemistry advantage.[9][12]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 5.0 | 703 mg |

| (Carbethoxymethylene)-triphenylphosphorane | C₂₂H₂₁O₂P | 348.37 | 5.5 (1.1 eq) | 1.92 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~15 mL |

| Hexanes | C₆H₁₄ | - | - | ~30-40 mL |

Experimental Workflow

Caption: Flowchart of the synthesis and purification process.

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (703 mg, 5.0 mmol) in dichloromethane (10 mL).

-

Reagent Addition: While stirring at room temperature, add (carbethoxymethylene)triphenylphosphorane (1.92 g, 5.5 mmol) portion-wise over 5 minutes.[2] A slight exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress by TLC using a 10% ethyl acetate in hexanes mobile phase.[9] Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicate completion. The product can be visualized under UV light (254 nm).

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.

-

To the resulting residue, add ~30 mL of hexanes and stir vigorously or sonicate for 10-15 minutes. This step is critical: the desired product, this compound, is soluble in hexanes, while the triphenylphosphine oxide byproduct is largely insoluble and will precipitate as a white solid.[12]

-

Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the solid triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes (~5-10 mL) to recover any entrained product.

-

Combine the hexane filtrates and evaporate the solvent under reduced pressure to yield the crude product, which may be a pale yellow oil or a low-melting solid.

-

-

Purification:

-

For high purity, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%).

-

Alternatively, if the crude product solidifies, recrystallization from a minimal amount of hot methanol or ethanol/water can be effective.[12]

-

Characterization

The identity and purity of the final product, this compound, must be confirmed by spectroscopic analysis.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.65 (d, 1H, vinylic H, J≈16 Hz), ~7.45 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~6.40 (d, 1H, vinylic H, J≈16 Hz), 4.25 (q, 2H, -OCH₂CH₃), 1.33 (t, 3H, -OCH₂CH₃). The large coupling constant (J≈16 Hz) for the vinylic protons is definitive for the (E)-isomer.[14][15] |

| IR (neat or KBr) | ν (cm⁻¹): ~1715 (C=O stretch, ester), ~1635 (C=C stretch, alkene), ~980 (C-H bend, trans-alkene out-of-plane). |

| Appearance | White to pale yellow solid or oil. |

| Yield | Typically >80% after purification. |

Conclusion: A Scientist's Perspective

The Wittig reaction offers a highly efficient and stereoselective route to (E)-Ethyl 4-chlorocinnamate. The choice of a stabilized ylide is a key experimental design parameter, ensuring operational simplicity and excellent control over the double bond geometry. The significant difference in polarity between the nonpolar cinnamate product and the polar triphenylphosphine oxide byproduct provides a robust basis for a straightforward purification protocol, often avoiding the need for chromatography at scale. This synthesis is not only a classic example of a powerful named reaction but also a practical and reliable method for accessing a valuable building block for the pharmaceutical and chemical industries.

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Chegg. (2024). For the synthesis of ethyl - 4 - - chlorocinnamate via the Wittig reaction, which of the following statements is true regarding the mechanism?. Retrieved from [Link]

-

Barnard College, Columbia University. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

-

Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.

-

Chegg. (2024). Solved For the Wittig reaction, analyze the NMR and IR. Retrieved from [Link]

-

ResearchGate. (2015). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]

-

Bartleby. (2024). 1H NMR signal assignment of this compound. Retrieved from [Link]

-

National Institutes of Health. (2013). Use of Silver Carbonate in the Wittig Reaction. Retrieved from [Link]

-

PubMed Central. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]

-

MDPI. (2023). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved from [Link]

-

PubMed. (2014). Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl cinnamate (EC). Retrieved from [Link]

-

Chegg. (2023). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

-

Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

-

Medium. (2024). What is Ethyl Cinnamate Used For?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.wisc.edu [chem.wisc.edu]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 7. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tuodaindus.com [tuodaindus.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Solved For the Wittig reaction, analyze the NMR and IR | Chegg.com [chegg.com]

- 15. Solved Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl | Chegg.com [chegg.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-chlorocinnamate via Fischer Esterification

This guide provides a comprehensive overview of the Fischer esterification process for the synthesis of Ethyl 4-chlorocinnamate, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1] The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of Fischer Esterification and this compound

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[2] This acid-catalyzed condensation reaction is revered for its utility, particularly in large-scale industrial applications, due to its cost-effectiveness.[3] The reaction is an equilibrium process, and strategies to drive it towards the desired ester product are central to achieving high yields.[4][5]

This compound, the target molecule of this guide, and its derivatives are of significant interest due to their broad spectrum of pharmacological properties, including antimicrobial activities.[6] Understanding the nuances of its synthesis is therefore critical for leveraging its potential in various applications.

Pillar 1: The Expertise Behind the Esterification—Causality in Experimental Design

The successful synthesis of this compound via Fischer esterification hinges on a deep understanding of the reaction mechanism and the factors that influence its equilibrium.

The Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution that proceeds through a series of reversible steps.[3][7] The mechanism, detailed below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.

-

Protonation of the Carbonyl Group : The process begins with the protonation of the carbonyl oxygen of 4-chlorocinnamic acid by a catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][8] This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][9]

-

Nucleophilic Attack by Ethanol : The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon.[10] This results in the formation of a tetrahedral intermediate, also known as an oxonium ion.[3][10]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift is a critical step that transforms a poor leaving group (-OH) into a good leaving group (H₂O).[3][8]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[9]

-

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.[3][9]

To visually represent this intricate process, the following diagram illustrates the logical relationship between the reactants and the final product.

Caption: Workflow for the Synthesis of this compound.

Driving the Equilibrium: The Role of Le Châtelier's Principle

The Fischer esterification is a reversible reaction, meaning that an equilibrium is established between the reactants and products.[4][5] To maximize the yield of this compound, the equilibrium must be shifted to the right, in favor of the products. This is achieved by applying Le Châtelier's principle in two primary ways:

-

Using an Excess of a Reactant : A common and effective strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol.[3][9] By increasing the concentration of ethanol, the reaction is driven forward to consume the excess reactant and produce more of the ester.[4] Using ethanol as the solvent is also a practical approach.[5]

-

Removal of Water : Since water is a product of the reaction, its continuous removal from the reaction mixture will also shift the equilibrium towards the formation of the ester.[8][11] This can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[2][9] Concentrated sulfuric acid serves a dual role as both a catalyst and a dehydrating agent, absorbing the water that is formed.[12][13]

Pillar 2: A Self-Validating Protocol for Synthesis and Purification

The following protocol is designed to be a self-validating system, with built-in checks and purification steps to ensure the integrity of the final product.

Table 1: Reactants and Reagents

| Compound | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorocinnamic Acid | 182.61 | 10.0 g | 0.055 |

| Ethanol (Absolute) | 46.07 | 100 mL | 1.71 |

| Sulfuric Acid (Conc.) | 98.08 | 3 mL | 0.055 |

Experimental Protocol: Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask, combine 10.0 g of 4-chlorocinnamic acid and 100 mL of absolute ethanol.

-

Catalyst Addition : While gently swirling the flask, cautiously add 3 mL of concentrated sulfuric acid. Safety Note: This should be done in a fume hood as the addition is exothermic.

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[14] The reaction is typically refluxed for 2 to 4 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction : After cooling the reaction mixture to room temperature, slowly pour it into 200 mL of ice-cold water. The crude ester will often precipitate as a solid or an oil. Extract the aqueous mixture with an organic solvent like ethyl acetate (2 x 75 mL).[14][15]

-

Neutralization : Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated solution of sodium chloride (brine) (2 x 50 mL) to aid in the separation of the layers.[14]

-

Drying and Solvent Removal : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]

-

Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane, or by distillation under reduced pressure.[16][17] The boiling point of this compound is reported as 136-137 °C at 0.8 Torr.[18]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point : The reported melting point is 49-51 °C.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected signals in the ¹H NMR spectrum (in CDCl₃) would include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and doublets for the vinylic and aromatic protons.[19][20]

-

Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1715 cm⁻¹, and C-O stretches.[21]

Pillar 3: Authoritative Grounding and Mechanistic Visualization

To provide a deeper understanding of the catalytic cycle, the following diagram illustrates the mechanism of the Fischer esterification.

Caption: Mechanism of Fischer Esterification.

Conclusion

The Fischer esterification is a robust and versatile method for the synthesis of esters like this compound. By understanding the underlying principles of the reaction mechanism and equilibrium, and by following a well-defined experimental protocol, researchers can reliably synthesize this valuable compound with high yield and purity. The methodologies and insights provided in this guide are intended to empower scientists in their research and development endeavors.

References

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

JoVE. Esterification - Concept. (2020-03-26). [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Quora. Why is sulfuric acid used in esterification?. (2020-08-15). [Link]

-

Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]

-

Chemistry Stack Exchange. Use of concentrated sulfuric acid in Fischer esterification. (2017-06-29). [Link]

-

Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025-04-01). [Link]

-

JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025-05-22). [Link]

-

Esterification Experiment Report. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

-

National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

ResearchGate. Work up of ester?. (2021-01-19). [Link]

-

Fischer Esterification. [Link]

-

ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry. (2020-04-30). [Link]

-

Chegg. Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. (2023-04-07). [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Chegg. Solved For the Wittig reaction, analyze the NMR and IR. (2024-02-04). [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Syntheses Procedure. ethyl cinnamate. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Google Patents.

-

Patsnap. Synthesis method of ethyl 4-chloroacetoacetate. [Link]

-

Eight Chongqing Chemdad Co. ,Ltd. This compound. [Link]

- Google Patents.

-

PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019-04-23). [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Video: Esterification - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 12. quora.com [quora.com]

- 13. homework.study.com [homework.study.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. Esterification Experiment Report [api.motion.ac.in]

- 18. This compound CAS#: 24393-52-0 [amp.chemicalbook.com]

- 19. chegg.com [chegg.com]

- 20. rsc.org [rsc.org]

- 21. Solved For the Wittig reaction, analyze the NMR and IR | Chegg.com [chegg.com]

A Spectroscopic Guide to Ethyl 4-chlorocinnamate: Structure Elucidation and Data Interpretation

Introduction: The Significance of Spectroscopic Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of a potential therapeutic agent. Ethyl 4-chlorocinnamate, a cinnamic acid ester, serves as a valuable synthon in the synthesis of various pharmacologically active compounds. Its rigid, well-defined structure makes it an excellent case study for demonstrating the power of a multi-technique spectroscopic approach.

This in-depth guide provides a comprehensive analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Moving beyond a mere presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous process of chemical characterization in a professional laboratory setting.

Workflow for Spectroscopic Characterization

The structural elucidation of a novel or synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow is designed to be a self-validating system, where the data from each analysis must be consistent with the others to arrive at a conclusive structural assignment.

Figure 1: A generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

Rationale: The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility for this compound and a convenient residual solvent peak for reference. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrumentation: The spectrum was acquired on a 300 MHz NMR spectrometer.

-

Acquisition Parameters: A standard proton pulse program was used with a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were co-added to ensure a high signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The trans-configuration of the alkene is a key feature to confirm.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | Doublet (d) | 16.5 | 1H | Hc |

| 7.46 | Doublet (d) | 8.1 | 2H | Ha |

| 7.36 | Doublet (d) | 8.1 | 2H | Hb |

| 6.41 | Doublet (d) | 16.2 | 1H | Hd |

| 4.27 | Quartet (q) | 7.5 | 2H | He |

| 1.34 | Triplet (t) | 7.8 | 3H | Hf |

Table 1: ¹H NMR spectral data for this compound in CDCl₃ at 300 MHz.[1]

(Self-generated image for illustrative purposes)

Interpretation:

-

Aromatic Region (7.3-7.5 ppm): The two doublets at 7.46 ppm and 7.36 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring. The protons labeled Ha are deshielded relative to Hb due to their proximity to the electron-withdrawing alkene group. The identical coupling constant (J = 8.1 Hz) confirms their ortho-relationship to each other.

-

Alkene Region (6.4-7.7 ppm): The two doublets at 7.63 ppm (Hc ) and 6.41 ppm (Hd ) are indicative of the vinyl protons. The large coupling constant of ~16 Hz is definitive proof of a trans (E) stereochemistry about the double bond. The downfield shift of Hc is due to its proximity to the deshielding carbonyl group of the ester.

-

Ethyl Ester Region (1.3-4.3 ppm): The quartet at 4.27 ppm (He ) integrating to 2H and the triplet at 1.34 ppm (Hf ) integrating to 3H are the classic signature of an ethyl group. The quartet arises from the methylene protons (He ) being split by the three methyl protons (Hf ), and the triplet is due to the methyl protons being split by the two methylene protons, following the n+1 rule.

¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) (Predicted/Analog) | Assignment | Rationale |

| ~166.5 | C=O | Ester carbonyl carbon, typically found in this region. |

| ~143.0 | =C H-Ar | Alkene carbon attached to the aromatic ring. |

| ~136.0 | C -Cl | Aromatic carbon directly bonded to chlorine, deshielded and quaternary. |

| ~132.8 | Ar-C = | Quaternary aromatic carbon attached to the alkene. |

| ~129.2 | Ar-CH (C b) | Aromatic carbons ortho to the chlorine atom. |

| ~129.0 | Ar-CH (C a) | Aromatic carbons meta to the chlorine atom. |

| ~119.0 | =C H-CO | Alkene carbon attached to the carbonyl group. |

| ~60.5 | O-C H₂ | Methylene carbon of the ethyl group, deshielded by the adjacent oxygen. |

| ~14.3 | C H₃ | Methyl carbon of the ethyl group. |

Table 2: Predicted/Analog-based ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol: IR Spectroscopy

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid and liquid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets or solvent casting, which can introduce artifacts.

Methodology:

-

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an FTIR spectrometer equipped with an ATR accessory.

-

Instrumentation: The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: The spectrum was collected over the range of 4000-650 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (sp² hybridized - Aromatic & Alkene) |

| ~2980 | Medium | C-H stretch (sp³ hybridized - Ethyl group) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1635 | Strong | C=C stretch (alkene) |

| ~1590, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1170 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Table 3: Key IR absorption bands for this compound.

Interpretation:

-

C=O Stretch: The most prominent peak in the spectrum is the strong absorption around 1715 cm⁻¹ , which is highly characteristic of a carbonyl (C=O) stretch. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond energy.

-

C=C Stretches: The presence of a strong peak at ~1635 cm⁻¹ confirms the alkene C=C double bond. The absorptions at ~1590 and ~1490 cm⁻¹ are diagnostic for the C=C stretching vibrations within the aromatic ring.

-

C-H Stretches: The region just above 3000 cm⁻¹ (~3050 cm⁻¹ ) confirms the presence of sp² C-H bonds (alkene and aromatic), while the peak just below 3000 cm⁻¹ (~2980 cm⁻¹ ) indicates sp³ C-H bonds from the ethyl group.

-

Fingerprint Region: The strong C-O stretching vibrations of the ester group are clearly visible around 1250-1170 cm⁻¹ . A particularly diagnostic peak is the strong absorption at ~830 cm⁻¹ , which is characteristic of the C-H out-of-plane bending for a 1,4-(para) disubstituted benzene ring, further confirming the substitution pattern identified by NMR.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.

Experimental Protocol: Mass Spectrometry

Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that induces extensive fragmentation. This provides a rich, reproducible fragmentation pattern that serves as a "molecular fingerprint" and is useful for structural elucidation and library matching.

Methodology:

-

Sample Introduction: The sample was introduced via a direct insertion probe or a Gas Chromatography (GC) inlet into the mass spectrometer.

-

Ionization: The sample was ionized using Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.

-

Data Acquisition: The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₁ClO₂. The nominal molecular weight is 210 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a ~3:1 intensity ratio.

| m/z | Predicted Fragment | Identity of Fragment Lost | Interpretation |

| 210/212 | [M]⁺ | - | Molecular Ion Peak . The 3:1 ratio confirms the presence of one chlorine atom. |

| 182/184 | [M - C₂H₄]⁺ | Ethylene | McLafferty rearrangement, characteristic of esters with a γ-hydrogen. |

| 165/167 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OEt) | Alpha-cleavage of the ester, loss of the alkoxy group. This results in the stable 4-chlorocinnamoyl cation. |

| 139/141 | [M - CO₂Et]⁺ | Carboethoxy radical (•CO₂Et) | Loss of the entire ester group, leading to the 4-chlorostyrene radical cation. |

| 103 | [C₇H₄Cl]⁺ | - | Further fragmentation, likely loss of CO from the m/z 139/141 fragment. |

Table 4: Predicted major fragments in the Electron Ionization Mass Spectrum of this compound.

Interpretation:

-

Molecular Ion (m/z 210/212): The presence of this isotopic cluster is the most critical piece of data, confirming the molecular weight and the presence of a single chlorine atom.

-

Loss of Ethoxy Group (m/z 165/167): The cleavage of the C-O bond in the ester is a very common fragmentation pathway. The resulting acylium ion is resonance-stabilized, making this a prominent peak.

-

Loss of the Ester Group (m/z 139/141): The cleavage of the bond between the alkene and the carbonyl group leads to the formation of the 4-chlorostyrenyl cation, another key fragment.

Conclusion

The integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H NMR confirms the trans-alkene stereochemistry and the para-substitution on the aromatic ring. The IR spectrum identifies the key functional groups—an α,β-unsaturated ester and a para-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. Each piece of data validates the others, fulfilling the requirements of a rigorous, self-consistent structural elucidation process essential in the field of drug development and chemical research.

References

-

The Royal Society of Chemistry. Supplementary Information for "Ylide Olefination of Ketones Using Different Catalysts". Chemical Communications, 2011.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

-

LookChem. this compound Chemical Properties.

-

Sigma-Aldrich. Product Page for (E)-Ethyl 3-(4-chlorophenyl)acrylate.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the 1-dimensional ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 4-chlorocinnamate. It is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules. This document will delve into the theoretical underpinnings of the observed spectral data, offer a detailed experimental protocol, and present a systematic interpretation of the spectrum.

Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2][3] For ¹H NMR, we focus on the proton, which possesses a nuclear spin. When placed in a strong external magnetic field (B₀), these protons align either with or against the field, creating two energy states. The application of a radiofrequency (RF) pulse can excite protons from the lower to the higher energy state. The specific frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of each proton.[3] This sensitivity is the key to differentiating protons within a molecule, providing four critical pieces of information for structural analysis:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common heuristic, where n is the number of adjacent, non-equivalent protons.

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.

Experimental Protocol: Acquisition of the ¹H NMR Spectrum

A high-quality spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for preparing and acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[4][5]

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to avoid large solvent signals in the spectrum. The deuterium lock signal is also used by the spectrometer to stabilize the magnetic field.[4][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 300 MHz or 400 MHz NMR spectrometer is suitable for this analysis.

-